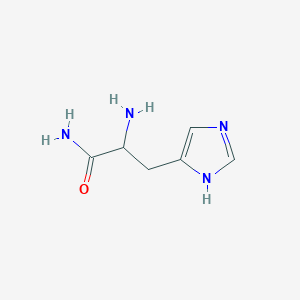![molecular formula C15H23BrN2O B14776585 2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bromobenzyl group and the isopropyl group in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, 2-bromobenzyl chloride, and isopropylamine.
Amidation Reaction: The (S)-2-amino-3-methylbutanoic acid is first converted to its corresponding amide by reacting with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Bromobenzylation: The resulting amide is then subjected to a nucleophilic substitution reaction with 2-bromobenzyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the amide group.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Triethylamine, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral amides with biological targets.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the amide and amino groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-N-(2-bromobenzyl)-N-cyclopropyl-3-methylbutanamide
- (S)-2-Amino-N-(2-bromobenzyl)-N-methyl-3-methylbutanamide
- (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide
Uniqueness
(S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.
特性
分子式 |
C15H23BrN2O |
|---|---|
分子量 |
327.26 g/mol |
IUPAC名 |
2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3 |
InChIキー |
FTGBDHKWZYXBQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1Br)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


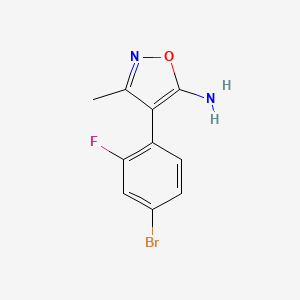
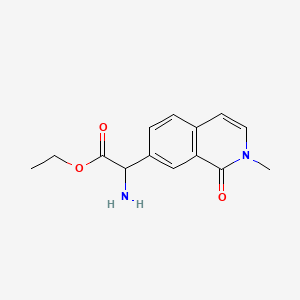
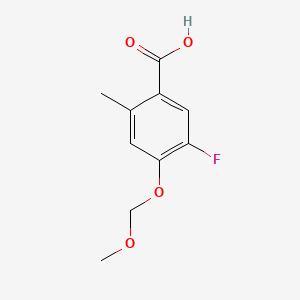
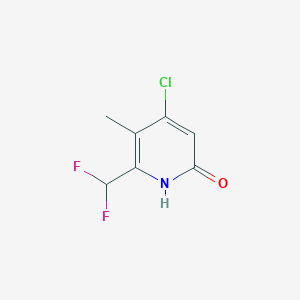
![Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14776529.png)
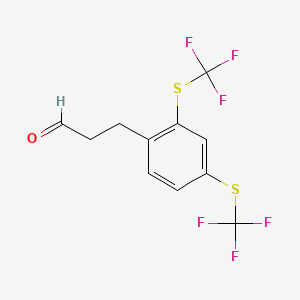
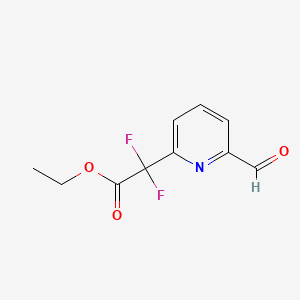
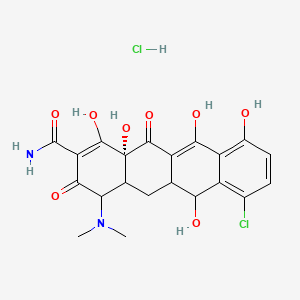




![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)
